molecular formula C19H19N5O3 B2552913 3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 2034476-34-9

3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No. B2552913
CAS RN: 2034476-34-9
M. Wt: 365.393
InChI Key: BQZSVBXDEQYEQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives has been explored through various methods. One approach involves the annulation of anthranilic esters with N-pyridyl ureas, which does not require metal catalysts and can yield products in moderate to good yields, up to 89% . Another method reported is the catalyst-free synthesis of pyrazoloquinolinones and pyrazolopyridopyrimidinones, achieved by cyclocondensation of 1,3-diketones with amines and arylglyoxals, yielding up to 98% . Additionally, oxidative cyclization has been used to synthesize a series of quinoline derivatives with antibacterial activities . The amidine arylation method is also applicable for synthesizing quinazolin-4(3H)-ones, with yields ranging from 44-89% .

Molecular Structure Analysis

The molecular structures of the synthesized quinazolin-4(3H)-one derivatives are confirmed using various spectroscopic techniques. For instance, the structures of novel quinazolin-4-one derivatives containing the 7-oxo-1,2,4-triazolopyrimidine moiety were characterized by NMR, HRMS, and IR spectra, with one compound's structure further confirmed via single-crystal X-ray diffraction analysis . Similarly, the new compounds synthesized from oxidative cyclization were confirmed by elemental analyses, IR, 1H-NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolin-4(3H)-one derivatives are diverse. The annulation process for synthesizing quinazolin-2,4(1H,3H)-diones involves the formation of N-aryl-N'-pyridyl ureas followed by cyclocondensation . The catalyst-free syntheses rely on cyclocondensation of diketones, amines, and glyoxals . Oxidative cyclization is another reaction used to create quinoline derivatives with antibacterial properties . The amidine arylation method involves the reaction of bromo or iodo benzoate esters with amidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure and substituents. The presence of electron-withdrawing or electron-donating groups, as well as diverse functionalities, can affect the yield and reactivity of the synthesized compounds . The antibacterial activity of these compounds against various bacterial strains suggests that they possess significant biological properties, which could be further explored for potential applications in agriculture and medicine .

Scientific Research Applications

Synthesis and Structural Analysis

One aspect of scientific research involving this compound revolves around its synthesis and structural analysis, contributing to the development of novel synthetic methodologies and the exploration of chemical properties. The synthesis of quinazolin-4(3H)-ones, for example, has been improved to facilitate the creation of bioisosteric analogs for drugs targeting proliferative diseases caused by overexpression of protein kinases, highlighting the compound's significance in medicinal chemistry and drug design (Őrfi et al., 2004).

Antimicrobial and Antiviral Activities

Research has demonstrated the antimicrobial and antiviral potential of derivatives related to the compound . For instance, a series of thiazolidinone derivatives synthesized from a key intermediate displayed significant antimicrobial activity against a range of bacteria and fungi, showcasing the chemical's utility in developing new antibacterial and antifungal agents (Patel et al., 2012). Similarly, derivatives have been evaluated for their antiviral activity against viruses like Japanese encephalitis and Herpes simplex, indicating their potential in antiviral therapy (Pandey et al., 2008).

Antiproliferative and Anticancer Activities

Compounds related to "3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one" have been researched for their antiproliferative effects against various cancer cell lines. The synthesis of new derivatives and their evaluation against human cancer cell lines have shown promising results, indicating potential applications in cancer treatment (Mallesha et al., 2012).

Insecticidal Efficacy

Explorations into the insecticidal properties of related quinazolinone derivatives have also been conducted, highlighting their potential use in agricultural applications to protect crops from pests. The synthesis and evaluation of novel bis quinazolinone derivatives for their insecticidal efficacy represent another dimension of the compound's versatility (El-Shahawi et al., 2016).

properties

IUPAC Name

3-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(11-24-13-22-16-6-2-1-5-15(16)19(24)26)23-9-3-4-14(10-23)27-17-7-8-20-12-21-17/h1-2,5-8,12-14H,3-4,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZSVBXDEQYEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

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